4-(Trifluoroacetyl)benzaldehyde
Overview
Description
4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzaldehyde involves several steps. The reaction conditions include the use of iodine, triethylamine, and triphenylphosphine in toluene at 80°C in an inert atmosphere . Another method involves the selective synthesis of benzaldehydes by hypochlorite oxidation of benzyl alcohols under phase transfer catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be measured without changing the composition of the sample under study, such as mass, color, and volume . Unfortunately, the specific physical and chemical properties of 4-(Trifluoroacetyl)benzaldehyde are not available in the search results.Scientific Research Applications
1. Solid Phase Organic Synthesis
4-(Trifluoroacetyl)benzaldehyde is utilized in solid phase organic synthesis. Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives in linkers for this purpose. These compounds are converted to secondary amides, which are then cleaved to yield products in high purity (Swayze, 1997).
2. Catalyst in Oxidation Reactions
Research by Sharma, Soni, and Dalai (2012) highlighted the role of benzaldehyde in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde. The enhanced acidity of certain catalysts increases the conversion rate without affecting selectivity (Sharma et al., 2012).
3. Synthesis of Labeled Benzaldehydes
Boga, Alhassan, and Hesk (2014) developed a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes. This synthesis is vital for the production of natural products and pharmaceutical drugs (Boga et al., 2014).
4. Fluorescent Probe Development
Lin et al. (2008) designed a novel ratiometric fluorescent probe using a benzaldehyde derivative. This probe is significant for the quantitative detection of cysteine and homocysteine (Lin et al., 2008).
5. Fluorescent Polymer Synthesis
Neilson, Budy, Ballato, and Smith (2008) synthesized novel phenylene vinylene-bistrifluorovinyl ether monomers using 4-(Trifluorovinyloxy)benzaldehyde. These polymers are highly fluorescent, demonstrating significant potential in materials science (Neilson et al., 2008).
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)benzaldehyde indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
- The primary targets of 4-(Trifluoroacetyl)benzaldehyde are not extensively documented. However, it is known to interact with cellular macromolecules, particularly free amino groups .
- Absorption : this compound is absorbed well via the gastrointestinal tract, skin, and lungs .
- Distribution : It rapidly distributes, especially in the blood and kidneys, and is excreted primarily in urine .
Target of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
4-(Trifluoroacetyl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions are primarily characterized by the formation of covalent bonds between the aldehyde group of this compound and the active sites of these enzymes. This binding can lead to the inhibition or modulation of enzyme activity, thereby influencing various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to changes in protein structure and function, resulting in enzyme inhibition or activation. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, thereby influencing its biochemical activity. For example, this compound can bind to albumin in the bloodstream, aiding its transport to target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can interact with various enzymes and proteins. The presence of targeting signals and post-translational modifications can direct this compound to specific compartments, thereby modulating its activity and function .
Properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUSAUIKVMLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516862 | |
Record name | 4-(Trifluoroacetyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86988-50-3 | |
Record name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86988-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoroacetyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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